

Unveiling the Molecular Targets of Pungiolide A: A CRISPR-Cas9 Approach

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Compound of Interest

Compound Name: Pungiolide A

Cat. No.: B1496040

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Application Note & Protocol

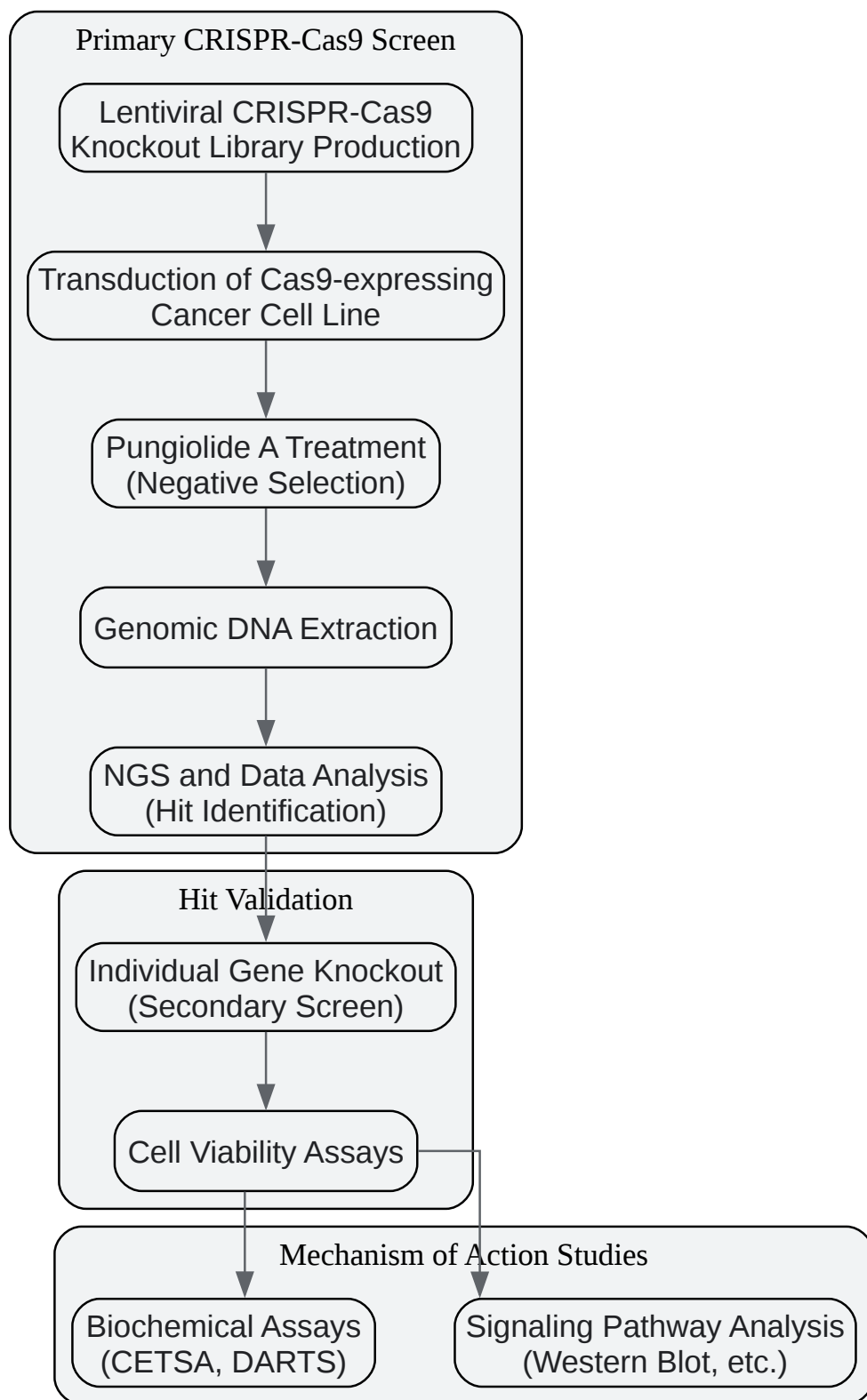
Audience: Researchers, scientists, and drug development professionals.

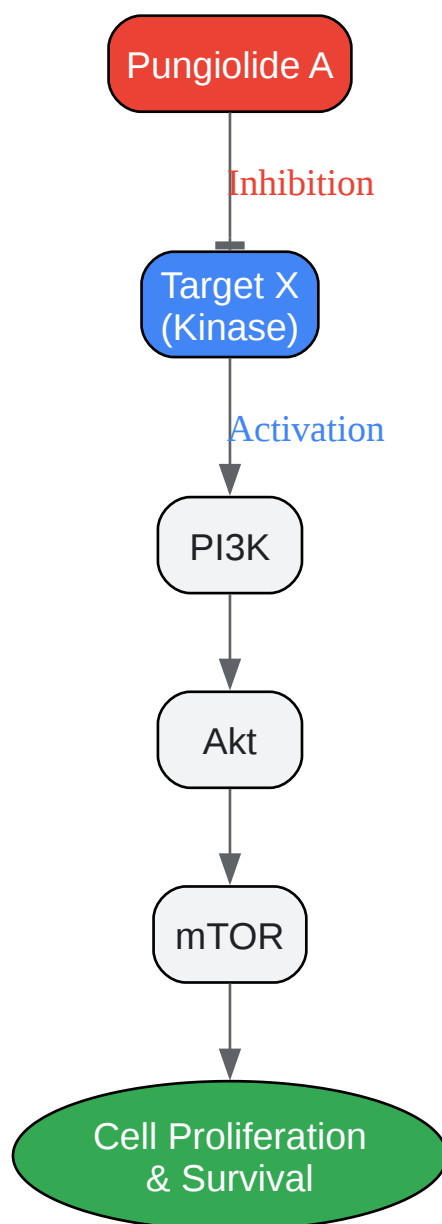
Introduction

Pungiolide A is a novel marine-derived natural product with significant anti-proliferative activity against a range of cancer cell lines. Its complex structure suggests a unique mechanism of action, making it a promising candidate for development as a new chemotherapeutic agent. However, its molecular targets and the signaling pathways it modulates are currently unknown. This application note provides a detailed workflow and experimental protocols for the identification and validation of **Pungiolide A**'s molecular targets using a genome-wide CRISPR-Cas9 loss-of-function screen, followed by robust secondary validation assays. This powerful, unbiased approach allows for the systematic interrogation of the entire genome to identify genes that, when knocked out, confer resistance to **Pungiolide A**, thereby revealing its direct or indirect targets.

Core Experimental Workflow

The overall strategy involves a multi-step process beginning with a primary screen to identify candidate target genes, followed by rigorous validation to confirm these hits and elucidate the mechanism of action.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com